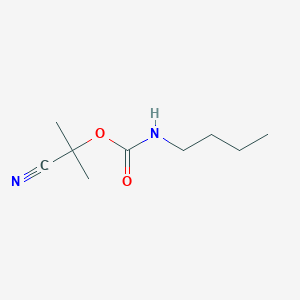
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a piperazine derivative that has been synthesized for its unique biological properties and has been studied for its potential therapeutic applications.
作用機序
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride acts as an agonist of the nicotinic acetylcholine receptor (nAChR) and the transient receptor potential vanilloid 1 (TRPV1) ion channel. It binds to these receptors and activates them, leading to various physiological and biochemical effects. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which play a crucial role in the regulation of various physiological processes. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
実験室実験の利点と制限
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist of the nAChR and TRPV1 ion channel, making it an ideal tool compound for studying the function of these receptors. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride is also stable and easy to handle, making it suitable for various experimental conditions.
However, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several potential future directions for scientific research. It has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been used as a tool compound to study the function of specific receptors and ion channels in the nervous system.
Future research could focus on the development of more potent and selective 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride analogs for therapeutic applications. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride could also be used in combination with other drugs to enhance their therapeutic effects. Additionally, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride could be used to study the role of nAChR and TRPV1 ion channel in various physiological and pathological conditions.
Conclusion
In conclusion, 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride is a synthetic compound that has been widely used in scientific research. It has been studied for its potential therapeutic applications in various diseases and has been used as a tool compound to study the function of specific receptors and ion channels in the nervous system. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of more potent and selective 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride analogs for therapeutic applications and the study of the role of nAChR and TRPV1 ion channel in various physiological and pathological conditions.
合成法
The synthesis of 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride involves the reaction of 1-(2,2-diphenylpropanoyl)piperazine with hydrochloric acid. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is a white crystalline powder. The purity of 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has been used extensively in scientific research due to its unique biological properties. It has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,2-diphenylpropanoyl)-4-methylpiperazine hydrochloride has also been used as a tool compound to study the function of specific receptors and ion channels in the nervous system.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22;/h3-12H,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBJPSXDMLVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)





![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)


![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)